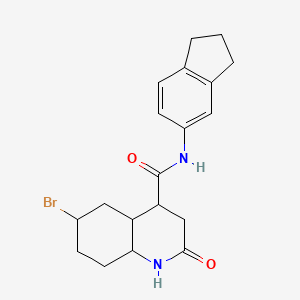
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide, also known as CR8, is a chemical compound that has gained attention in the scientific community due to its potential application in cancer treatment. CR8 belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are compounds that target CDKs, a family of proteins that play a crucial role in cell cycle regulation. In
作用机制
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets. CDKs are key regulators of the cell cycle, and their inhibition by 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One advantage of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is its specificity for CDKs 1, 2, and 5, which are overexpressed in many types of cancer. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide research. One direction is the development of more potent and selective CDK inhibitors based on the structure of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Another direction is the investigation of the role of CDKs in other diseases, such as neurodegenerative disorders. Finally, the combination of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide with other chemotherapeutic agents should be explored further to determine the potential for synergistic effects.
合成方法
The synthesis of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide involves several steps, starting with the reaction of 3,4-dihydroisoquinoline with ethyl 2-bromoacetate to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid ethyl ester. The ester is then reacted with cyclohexylmagnesium bromide to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid cyclohexylmethyl ester. The final step involves the reaction of the ester with N-(2-chloroethyl)propanamide in the presence of triethylamine and copper(I) iodide to form 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
科学研究应用
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has been studied extensively in the context of cancer treatment. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide has been shown to inhibit CDKs 1, 2, and 5, which are involved in cell cycle regulation and DNA replication. Inhibition of these CDKs can lead to the death of cancer cells, making 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide a potential candidate for cancer treatment.
属性
IUPAC Name |
3-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(11-10-17-6-2-1-3-7-17)21-13-15-26(24,25)22-14-12-18-8-4-5-9-19(18)16-22/h4-5,8-9,17H,1-3,6-7,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDNYCNVXLJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanamine](/img/structure/B2901344.png)
![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)
![4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2901346.png)
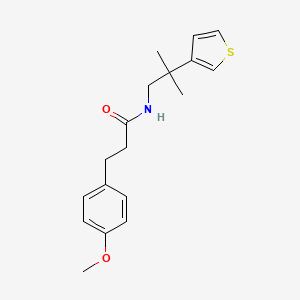

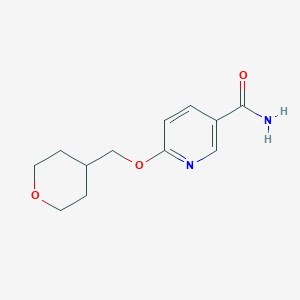
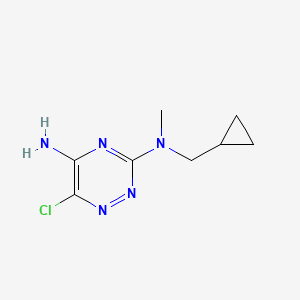
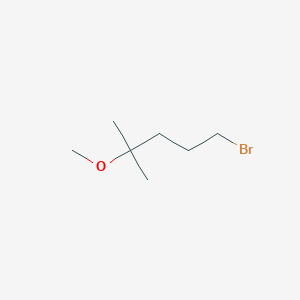
![1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2901355.png)
![2-(5-Thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2901356.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2901357.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)
![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)
